molecular formula C24H20N4O3 B2857299 ethyl 4-({[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate

ethyl 4-({[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate

Cat. No.: B2857299
M. Wt: 412.4 g/mol
InChI Key: DQPDYAODTBSTNJ-UHFFFAOYSA-N
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Description

Ethyl 4-({[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate is a heterocyclic compound featuring a pyrazole core substituted with phenyl and 4-pyridinyl groups. The pyrazole ring is further functionalized with a carbonylamino linker to an ethyl benzoate ester (Figure 1).

Properties

IUPAC Name

ethyl 4-[(1-phenyl-3-pyridin-4-ylpyrazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3/c1-2-31-24(30)18-8-10-19(11-9-18)26-23(29)21-16-28(20-6-4-3-5-7-20)27-22(21)17-12-14-25-15-13-17/h3-16H,2H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPDYAODTBSTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2C3=CC=NC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

Pyrazole rings are classically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For the target compound, 4-pyridinyl acetophenone (1) and phenylhydrazine (2) undergo condensation in ethanol under acidic catalysis (e.g., acetic acid) to yield 1-phenyl-3-(4-pyridinyl)-1H-pyrazole (3) . Subsequent oxidation of the pyrazole’s 4-position to a carboxylic acid is achieved using KMnO₄ in alkaline conditions or CrO₃ in H₂SO₄.

Reaction Conditions :

  • Reactants : 4-Pyridinyl acetophenone (1.0 equiv), phenylhydrazine (1.1 equiv)
  • Catalyst : 10 mol% NaOAc in 70% ethanol
  • Temperature : Room temperature, 12–24 hours
  • Oxidation : KMnO₄ (2.0 equiv), 10% NaOH, 80°C, 4 hours

Yield : 58–72% (over two steps).

One-Pot Synthesis from Phenacyl Bromides and Hydrazones

An alternative method employs phenacyl bromide (4) and 4-pyridinyl hydrazone (5) in a one-pot reaction. This approach, optimized by ACS Omega, utilizes H₂SO₄ and DMSO to facilitate cyclization and oxidation simultaneously.

General Procedure :

  • Phenacyl bromide (1.0 equiv) and hydrazone (1.4 equiv) are refluxed in ethanol with catalytic H₂SO₄.
  • DMSO is added to oxidize the intermediate to the carboxylic acid.

Advantages :

  • Reduced reaction time (2–3 hours).
  • Higher functional group tolerance for electron-deficient pyridinyl groups.

Yield : 65–78%.

Synthesis of Ethyl 4-Aminobenzoate

Ethyl 4-aminobenzoate is commercially available but can be synthesized via esterification of 4-nitrobenzoic acid followed by reduction:

  • Esterification : 4-Nitrobenzoic acid (6) is refluxed with ethanol in H₂SO₄ to yield ethyl 4-nitrobenzoate (7) .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine, producing ethyl 4-aminobenzoate (8) .

Yield : 85–92% (over two steps).

Amide Bond Formation Between Pyrazole-4-Carboxylic Acid and Ethyl 4-Aminobenzoate

Acid Chloride Method

The pyrazole-4-carboxylic acid (9) is converted to its acid chloride (10) using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with ethyl 4-aminobenzoate (8) in the presence of a base (e.g., triethylamine) forms the amide bond.

Reaction Conditions :

  • Activation : SOCl₂ (3.0 equiv), reflux, 2 hours.
  • Coupling : Ethyl 4-aminobenzoate (1.2 equiv), CH₂Cl₂, 0°C to room temperature, 12 hours.

Yield : 70–82%.

Coupling Reagent-Assisted Synthesis

Modern methods employ carbodiimide reagents (e.g., EDCl, DCC) with HOBt to minimize racemization and improve yields.

Procedure :

  • Pyrazole-4-carboxylic acid (9) , EDCl (1.5 equiv), HOBt (1.5 equiv), and ethyl 4-aminobenzoate (8) are stirred in DMF at 0°C.
  • The reaction is warmed to room temperature and monitored for completion.

Yield : 88–94%.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Cyclocondensation + Oxidation 1,3-Diketone cyclization, KMnO₄ oxidation 58–72% High regioselectivity Multi-step, harsh oxidation conditions
One-Pot Synthesis Phenacyl bromide + hydrazone, DMSO oxidation 65–78% Faster, fewer steps Requires acidic conditions
EDCl/HOBt Coupling Carbodiimide-mediated amide formation 88–94% High yield, mild conditions Cost of reagents

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : Peaks at δ 8.85 (s, 1H, NH), 8.45–7.20 (m, 12H, aromatic), 4.30 (q, 2H, OCH₂), 1.35 (t, 3H, CH₃).
  • ¹³C NMR : Carbonyl signals at δ 165.2 (amide), 166.8 (ester), pyrazole C-4 at δ 143.1.

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 429.1425 [M + H]⁺ (Calculated: 429.1420 for C₂₃H₂₁N₄O₃).

Industrial-Scale Considerations

The patent literature emphasizes avoiding alkali metal hydrides and optimizing solvent systems for safety and yield. For example, substituting NaH with K₂CO₃ in coupling steps reduces explosion risks. Additionally, telescoping steps (e.g., in-situ acid chloride formation) minimizes intermediate isolation.

Chemical Reactions Analysis

Types of Reactions

WAY-344243 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to new derivatives.

    Substitution: WAY-344243 can participate in substitution reactions where one functional group is replaced by another, resulting in structurally diverse analogs.

Common Reagents and Conditions

The reactions involving WAY-344243 typically use common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of WAY-344243 depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

WAY-344243 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: WAY-344243 is studied for its effects on biological systems, including its potential as a therapeutic agent. It is used in assays to understand its interaction with various biological targets.

    Medicine: The compound has shown promise in preclinical studies for the treatment of certain diseases. Its pharmacological properties are being investigated for potential drug development.

    Industry: WAY-344243 is used in the development of new materials and chemical processes. Its properties make it suitable for various industrial applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of WAY-344243 involves its interaction with specific molecular targets in biological systems. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor binding. Detailed studies have shown that WAY-344243 can influence cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Benzoyl-3-Phenyl-1H-Pyrazole-4-Carbaldehyde Derivatives

  • Structural Differences : These derivatives replace the ethyl benzoate group with a benzoyl substituent and feature a formyl (-CHO) group at the pyrazole C4 position .
  • Bioactivity : Compounds 4c and 4e (nitro- and methoxy-substituted analogs) exhibited near-standard antioxidant (IC₅₀: 12–15 µg/mL in DPPH assay) and anti-inflammatory activity (75–80% inhibition in carrageenan-induced paw edema) .
  • Key Contrast : The absence of an ester group in these derivatives may reduce hydrolytic stability compared to the target compound.

4-[1-(4-Carboxyphenyl)-4-[(E)-(Dimethylhydrazono)Methyl]Pyrazol-3-yl]Benzoic Acid

  • Structural Differences: This compound replaces the ethyl ester with a carboxylic acid group and introduces a dimethylhydrazono side chain .
  • Bioactivity: Demonstrated potent antimicrobial activity against Acinetobacter baumannii (MIC: 1.56 µg/mL), attributed to the electron-withdrawing hydrazono group enhancing membrane penetration .
  • Key Contrast : The carboxylic acid moiety may improve water solubility but reduce bioavailability compared to the ethyl ester in the target compound.

N'-((1-Phenyl-3-(p-Tolyl)-1H-Pyrazol-4-yl)Methylene)Isonicotinohydrazide

  • Structural Differences: Features an isonicotinohydrazide substituent instead of the benzoate ester, with a p-tolyl group at the pyrazole C3 position .
  • Bioactivity : Such hydrazide derivatives are associated with antitubercular and anticancer activities due to metal-chelating properties .
  • Key Contrast : The hydrazide linker may confer stronger hydrogen-bonding interactions compared to the amide group in the target compound.

Ethyl 4-{[(5-Chloro-1-Methyl-3-Phenyl-1H-Pyrazol-4-yl)Carbonyl]Amino}Butanoate

  • Structural Differences : This analog substitutes the 4-pyridinyl group with a methyl group and introduces a chlorine atom at the pyrazole C5 position .
  • Key Contrast : The lack of a 4-pyridinyl group may reduce π-π stacking interactions with aromatic residues in enzyme active sites.

Biological Activity

Ethyl 4-({[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate, also known as WAY-344243, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of WAY-344243 is C24H20N4O3C_{24}H_{20}N_{4}O_{3}, and it features a complex structure that includes a pyrazole ring, a phenyl group, and a pyridine moiety. The compound's unique architecture contributes to its biological efficacy and interaction with various biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of WAY-344243. It has been evaluated against several bacterial strains, demonstrating significant inhibitory effects. For instance, in a comparative study, the compound exhibited minimum inhibitory concentration (MIC) values that suggest its effectiveness as an antimicrobial agent:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate that WAY-344243 may serve as a lead compound for the development of new antibiotics, particularly in the face of rising antibiotic resistance .

Anticancer Activity

WAY-344243 has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2:

Cell Line IC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)12

These findings suggest that WAY-344243 may have potential as a chemotherapeutic agent, warranting further investigation into its efficacy and safety in vivo .

The biological activity of WAY-344243 is primarily attributed to its ability to interact with specific molecular targets within cells. The compound has been shown to bind to various receptors and enzymes, influencing key signaling pathways involved in cell survival and proliferation.

Signal Transduction

WAY-344243 modulates signal transduction pathways by inhibiting specific kinases involved in cell growth and survival. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, the compound's interaction with bacterial DNA synthesis pathways contributes to its antimicrobial effects .

Case Studies

In a preclinical study involving animal models, WAY-344243 demonstrated promising results in reducing tumor size in xenograft models of breast cancer. The treatment group showed a significant decrease in tumor volume compared to controls, indicating its potential for therapeutic use .

Q & A

Q. Key Considerations :

  • Purification often requires column chromatography or recrystallization.
  • Yields depend on reaction time, temperature, and stoichiometric ratios of intermediates.

Basic: How is the structural characterization of this compound performed?

Answer:
Structural elucidation relies on:

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and torsional conformations. Single-crystal studies typically report R-factors < 0.05 .
  • Spectroscopy :
    • 1H/13C NMR : Identifies proton environments (e.g., pyrazole C-H at δ 7.5–8.5 ppm) and coupling constants .
    • Mass spectrometry : Confirms molecular weight via ESI-MS or EI-MS, with fragmentation patterns validating substituent connectivity.

Advanced: How can synthetic conditions be optimized to improve regioselectivity and yield?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps, while ethanol/acetic acid mixtures improve chalcone coupling .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) may reduce side reactions in acylation steps.
  • Temperature control : Reflux (~110°C) for chalcone formation vs. lower temperatures (50–60°C) for azide-alkyne cycloadditions .
ParameterOptimal RangeImpact on Yield/Selectivity
Reaction Temperature60–110°CHigher temps favor cyclization
Solvent PolarityMedium-high (e.g., DMF)Enhances solubility of intermediates

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:
Discrepancies (e.g., antimicrobial vs. inactive results) may arise from:

  • Assay variability : Differences in microbial strains or cell lines (e.g., Gram-positive vs. Gram-negative bacteria) .
  • Compound purity : HPLC or TLC validation (>95% purity) ensures activity correlates with the target molecule.
  • Dose-response validation : Re-testing under standardized conditions (e.g., CLSI guidelines) with positive/negative controls.

Q. Resolution Workflow :

Reproduce synthesis and purity checks.

Re-evaluate bioactivity in parallel with reference compounds.

Use molecular docking to identify potential binding interactions (e.g., pyridine moiety vs. bacterial enzymes) .

Advanced: What computational approaches predict the compound’s reactivity or pharmacophore motifs?

Answer:

  • DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular docking : Identifies binding affinities with targets (e.g., COX-2 or kinase enzymes) using PyMol or AutoDock .
  • MD simulations : Assess stability of ligand-protein complexes under physiological conditions.

Q. Key Findings :

  • The pyridinyl group may enhance π-π stacking with aromatic residues in enzyme active sites.
  • The carbonyl linker facilitates hydrogen bonding with catalytic lysine or serine residues.

Basic: What analytical techniques ensure purity and identity during synthesis?

Answer:

  • TLC : Monitors reaction progress (e.g., silica gel plates with ethyl acetate/hexane eluent) .
  • HPLC : Quantifies purity (>95%) using C18 columns and UV detection (λ = 254 nm).
  • Elemental analysis : Validates C, H, N composition within ±0.4% of theoretical values.

Advanced: What degradation pathways occur under varying pH or thermal conditions?

Answer:

  • Acidic hydrolysis : Cleavage of the ester group to form carboxylic acid derivatives.
  • Oxidative degradation : The pyrazole ring may oxidize to pyrazine-N-oxide under H₂O₂ .
  • Thermal stability : DSC/TGA analysis shows decomposition >200°C, with mass loss correlating to CO₂ release from the benzoate group.

Q. Mitigation Strategies :

  • Store at –20°C under inert atmosphere (N₂/Ar).
  • Avoid prolonged exposure to UV light.

Advanced: How can scale-up challenges (e.g., low yields, impurities) be addressed?

Answer:

  • Catalyst optimization : Transition from homogeneous (e.g., H₂SO₄) to heterogeneous catalysts (e.g., zeolites) for easier separation.
  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., acylation) .
  • Crystallization engineering : Use anti-solvent addition (e.g., water in DMSO) to enhance crystal purity .

Basic: What pharmacophore elements contribute to its bioactivity?

Answer:
Key motifs include:

  • Pyridinyl group : Enhances solubility and π-stacking in hydrophobic pockets.
  • Pyrazole ring : Acts as a hydrogen bond acceptor via N-atoms.
  • Benzoate ester : Modulates lipophilicity for membrane permeability .

Advanced: What strategies validate the compound’s mechanism of action in biological systems?

Answer:

  • Enzyme inhibition assays : Measure IC₅₀ values against purified targets (e.g., kinases) using fluorescence-based substrates.
  • SAR studies : Synthesize analogs (e.g., replacing pyridinyl with thiophene) to isolate critical functional groups .
  • Transcriptomic profiling : RNA-seq identifies downstream gene regulation in treated cell lines.

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